molecular formula C10H7BrN2OS B11666278 (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11666278
M. Wt: 283.15 g/mol
InChI Key: HFUBCGMGUNUQRG-VMPITWQZSA-N
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Description

(5E)-5-[(4-Bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 37428-89-0) is a high-value chemical building block and research compound belonging to the 5-ene-4-thiazolidinone class, a scaffold recognized as a privileged structure in modern medicinal chemistry . This compound, with the molecular formula C10H7BrN2OS and a molecular weight of 283.14 g/mol, is supplied for research applications, particularly in early-stage drug discovery . The 4-thiazolidinone core is a versatile pharmacophore extensively investigated for generating diverse biological activities. As a 5-ene derivative, this compound features an exocyclic double bond at the C5 position, a critical structural motif known to significantly influence pharmacological profiles and is a common feature in hit-compounds and drug candidates . The bromophenyl substituent contributes to the molecular properties and is a common feature in bioactive molecules. The primary synthetic route for such 5-ene-4-thiazolidinones is typically a Knoevenagel condensation, a well-established reaction between the 4-thiazolidinone core and an aromatic aldehyde . Compounds of this structural class are frequently explored in high-throughput screening campaigns for their antimicrobial potential. Related 5-benzylidene-thiazolidinone analogs have demonstrated potent efficacy against a range of bacterial and fungal strains, including resistant forms, and have shown an ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa . The mechanism of action for such compounds is often multifaceted, but molecular docking studies suggest that antibacterial activity may involve inhibition of the bacterial enzyme MurB, while antifungal effects may relate to the inhibition of fungal CYP51 (lanosterol 14α-demethylase) . Researchers value this compound as a key intermediate for further chemical optimization through hybrid pharmacophore approaches or its incorporation into more complex heterocyclic systems . It is important for researchers to note that certain 5-ene-thiazolidinones, particularly rhodanines, have been flagged in screening literature as potential frequent hitters or pan-assay interference compounds (PAINS), which necessitates careful experimental design and validation in biological assays . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H7BrN2OS

Molecular Weight

283.15 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

HFUBCGMGUNUQRG-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfanylideneimidazolidinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Key References
(5E)-5-[(4-Bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 4-Bromophenyl at C5, thioxo at C2 C₁₀H₇BrN₂OS 283.15 Potential anticancer/anti-inflammatory (inferred from structural analogs)
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) 4-Ethylphenyl at C5, thiazolidinone core C₁₂H₁₂N₂OS₂ 264.37 MXD3 pathway inhibition (anticancer), preclinical studies
(5E)-5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (IT-603) 5-Bromo-2-hydroxy-3-methoxyphenyl at C5 C₁₁H₉BrN₂O₃S 345.18 Not explicitly reported; structural similarity suggests kinase inhibition potential
(5E)-5-[(5-Bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 5-Bromo-2-hydroxyphenyl at C5, ethyl at N3 C₁₂H₁₀BrNO₂S₂ 344.25 Anticancer activity (inferred from bromophenyl derivatives)
3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 4-Methoxyphenyl at C5, difluoromethoxyphenyl at N3 C₁₈H₁₄F₂N₂O₃S 388.37 Unknown; structural diversity for SAR studies
(5E)-5-[(3-Methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 3-Methoxy-4-propoxyphenyl at C5 C₁₅H₁₆N₂O₃S 304.37 Not reported; substituent effects on solubility

Key Findings from Comparative Analysis

Core Structure Variations: Replacement of the imidazolidinone core with a thiazolidinone (e.g., S764582) introduces a sulfur atom in the ring, altering electronic properties and binding affinities . The presence of a bromine atom in the arylidene group (as in the target compound and IT-603) enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .

Substituent Effects: Para-Substituted Bromophenyl: The 4-bromophenyl group in the target compound contrasts with the 5-bromo-2-hydroxyphenyl group in IT-603, where additional hydroxyl and methoxy groups may confer hydrogen-bonding capabilities . N3 Substitutions: Ethyl or aryl groups at N3 (e.g., in thiazolidinone analogs) influence steric bulk and metabolic stability .

Thiazolidinone derivatives like S764582 demonstrate specific MXD3 pathway inhibition, highlighting the importance of core heterocycle selection for target specificity .

PAINS (Pan-Assay Interference Compounds) Considerations: Structurally similar compounds, such as substituted imidazolidinones, are occasionally flagged as PAINS due to reactive motifs (e.g., α,β-unsaturated carbonyl groups), which may lead to false positives in high-throughput screening .

Biological Activity

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, a compound with the CAS number 37428-89-0, belongs to the class of imidazolidinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is C10H7BrN2OSC_{10}H_7BrN_2OS, and its structure features a bromophenyl group that may contribute to its biological effects.

  • Molecular Weight : 283.14 g/mol
  • IUPAC Name : (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • SMILES Notation : [H]N1C(=O)\C(=C/C2=CC=C(Br)C=C2)N([H])C1=S

Antimicrobial Activity

Research has indicated that compounds similar to (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies demonstrate that it inhibits the proliferation of cancer cells in various lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM over 48 hours .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It alters key signaling pathways associated with cell growth and apoptosis.

Q & A

Basic Research Questions

Q. How can the structural identity of (5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the imidazolidinone backbone (carbonyl signals at ~170–180 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides bond lengths, angles, and stereochemical details. For example, the exocyclic double bond (C5=N) typically shows a bond length of ~1.28 Å, confirming the (5E) configuration .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₀H₇BrN₂OS₂ requires m/z 322.9094) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer: Multi-step synthesis involving:

  • Step 1: Condensation of 4-bromobenzaldehyde with thiourea to form a thiosemicarbazone intermediate.
  • Step 2: Cyclization with a ketone or ester under acidic conditions (e.g., HCl/ethanol) to form the imidazolidinone ring .
  • Optimization: Solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields (typically 45–65%). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer: Initial screening focuses on:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria (MIC values reported in 8–32 µg/mL ranges) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. For example, IC₅₀ = 12.3 µM in HeLa cells .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., COX-2 inhibition at 10 µM) using fluorogenic substrates .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The bromine atom acts as a directing group and participates in Suzuki-Miyaura couplings.

  • Reaction Design: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. The bromine’s electronegativity increases the reaction rate (k = 0.15 min⁻¹) compared to non-halogenated analogs .
  • Analysis: Monitor via HPLC-MS to track biphenyl derivative formation. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What crystallographic data supports the compound’s tautomeric stability?

  • Methodological Answer: X-ray studies reveal a thione-thiol tautomer equilibrium.

  • Key Data: The C=S bond length (1.67 Å) and absence of S-H protons in ¹H NMR confirm the thione form predominates in the solid state .
  • Comparative Analysis: DFT calculations (B3LYP/6-31G*) show the thione form is energetically favored by ~5.2 kcal/mol over the thiol tautomer .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance antimicrobial potency. Replace bromine with chlorine to assess halogen effects .
  • Assays: Compare IC₅₀ values across derivatives. For example, a 4-nitro analog shows 3-fold lower IC₅₀ (4.1 µM) in MCF-7 cells .
  • Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to EGFR (ΔG = -9.8 kcal/mol) .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

  • Methodological Answer:

  • Degradation Pathways: Hydrolysis of the exocyclic double bond at pH > 7.5 (t₁/₂ = 2.3 h in PBS buffer).
  • Stabilization Strategies: Encapsulation in PLGA nanoparticles (size ~150 nm) increases t₁/₂ to 12.8 h .
  • Analytical Validation: Use LC-MS to quantify degradation products (e.g., 4-bromobenzoic acid) .

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